Funapide - 1259933-16-8

Funapide

Catalog Number: EVT-268822
CAS Number: 1259933-16-8
Molecular Formula: C22H14F3NO5
Molecular Weight: 429.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Funapide has been used in trials studying the treatment of Pharmacokinetics, Postherpetic Neuralgia, and Osteoarthritis of the Knee.
Overview

Funapide is a small molecule drug that has garnered attention for its potential therapeutic applications, particularly as a blocker of sodium channels Nav1.7 and Nav1.8. The compound is classified under spiro-oxindole derivatives, which are known for their diverse biological activities. Funapide is recognized by its International Nonproprietary Name (INN) and is also referred to by its United States Adopted Name (USAN) as Funapide. Its chemical formula is C22H14F3NO5C_{22}H_{14}F_{3}NO_{5} and it has a molecular weight of approximately 429.3 g/mol .

Source and Classification

Funapide was developed as part of research aimed at discovering new analgesics targeting specific sodium channels implicated in pain signaling. It falls under the category of sodium channel blockers, specifically targeting the sodium channel protein type IX alpha subunit (Nav1.7) and type X alpha subunit (Nav1.8). These channels play a crucial role in the transmission of pain signals, making them significant targets for pain management therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Funapide involves several sophisticated organic chemistry techniques. One notable method includes an asymmetric aldol reaction catalyzed by a bifunctional thiourea structure, which allows for the selective formation of the desired enantiomer.

The synthesis can be summarized in the following steps:

  1. Formation of Intermediates: Starting materials undergo reactions to form key intermediates through various methods such as alkylation and condensation.
  2. Purification and Characterization: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are employed to purify and characterize the synthesized compounds .
  3. Final Assembly: The final structure is assembled through a series of reactions that may include deuteration and functional group modifications .
Chemical Reactions Analysis

Reactions and Technical Details

Funapide undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  • Alkylation Reactions: Used to introduce alkyl groups into the molecular framework.
  • Condensation Reactions: Facilitate the formation of larger frameworks from smaller units.
  • Deuteration: Enhances solubility and bioavailability in pharmaceutical formulations .

These reactions are selected based on their efficiency, selectivity, and ability to minimize waste, aligning with modern synthetic chemistry principles.

Mechanism of Action

Process and Data

Funapide acts primarily as an inhibitor of the sodium channels Nav1.7 and Nav1.8, which are involved in pain signaling pathways. By blocking these channels, Funapide can effectively reduce neuronal excitability and inhibit the transmission of pain signals from peripheral nerves to the central nervous system.

The mechanism involves binding to specific sites on these sodium channels, leading to a decrease in sodium ion influx during action potentials, which ultimately results in reduced pain perception . This targeted action makes Funapide a promising candidate for developing new analgesic therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Funapide exhibits several notable physical and chemical properties:

  • Molecular Weight: 429.3 g/mol
  • Solubility: Enhanced through formulation techniques such as lipid excipients.
  • Stability: Evaluated through thermogravimetric analysis, ensuring that it maintains integrity under various conditions .

These properties are crucial for determining its suitability for pharmaceutical applications.

Applications

Scientific Uses

Funapide has been investigated primarily for its analgesic properties, particularly in the context of neuropathic pain management. Clinical studies have explored its efficacy in reducing pain associated with conditions like post-surgical pain and chronic pain syndromes.

The ongoing research aims to further elucidate its pharmacological profile, optimize its formulation for improved bioavailability, and establish its safety profile through clinical trials . As such, Funapide represents a significant advancement in the search for effective pain relief medications targeting specific sodium channels involved in nociception.

Introduction to Voltage-Gated Sodium Channels (Nav) in Pain Pathophysiology

Voltage-gated sodium channels (Nav) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. Among the nine mammalian Nav subtypes (Nav1.1–Nav1.9), Nav1.7 and Nav1.8 have emerged as critical players in pain signaling pathways due to their specialized expression and biophysical properties. Nav1.7, encoded by the SCN9A gene, is predominantly expressed in dorsal root ganglion (DRG) neurons and sympathetic neurons, where it acts as a threshold channel that amplifies subthreshold depolarizations to facilitate action potential generation. Nav1.8 (encoded by SCN10A) is primarily localized in peripheral sensory neurons and sustains action potential conduction during prolonged depolarization, particularly at lower temperatures [1] [2]. These channels collectively regulate neuronal excitability, and their dysregulation is mechanistically linked to chronic pain states. Gain-of-function mutations in SCN9A cause severe pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), while loss-of-function mutations result in congenital insensitivity to pain (CIP), underscoring their non-redundant roles in nociception [2] [4].

Role of Nav1.7 and Nav1.8 Subtypes in Nociceptive Signaling

Nav1.7 and Nav1.8 exhibit complementary functional roles in DRG neurons that drive nociceptive hyperexcitability. Nav1.7 activates rapidly at relatively hyperpolarized potentials (near -50 mV), rendering it exquisitely sensitive to small depolarizations that occur in response to inflammatory mediators or tissue injury. This low-threshold activation primes neurons for firing by amplifying subthreshold stimuli, while its fast inactivation kinetics prevent excessive depolarization under normal conditions [1] [7]. In contrast, Nav1.8 activates at more depolarized potentials (near -30 mV) and exhibits slow inactivation, enabling sustained firing during prolonged nociceptive input. This channel is resistant to depolarization-induced inactivation, allowing it to conduct currents even when neurons are exposed to inflammatory mediators that cause persistent membrane depolarization [1].

A critical functional interplay between these channels occurs near the action potential threshold (-20 to -30 mV). At -21.9 mV, Nav1.8 exhibits a ninefold higher open probability than wild-type Nav1.7, positioning it to dominate action potential initiation once Nav1.7-mediated amplification reaches threshold levels [1]. This synergy amplifies pathological hyperexcitability: In IEM models expressing the Nav1.7-L848H mutation, computational and electrophysiological studies reveal that even partial (25–50%) pharmacological reduction of Nav1.8 current increases rheobase and reduces firing probability in small DRG neurons. Nav1.8 subtraction also dampens subthreshold membrane oscillations, further suppressing excitability [1]. Thus, Nav1.8 serves as a downstream amplifier of Nav1.7-mediated hyperexcitability, making dual channel blockade a rational strategy for pain management.

Genetic and Pharmacological Validation of Nav Channels as Analgesic Targets

Genetic Validation

Human genetic studies provide compelling validation for Nav1.7 as an analgesic target. Loss-of-function mutations in SCN9A cause congenital insensitivity to pain (CIP), a rare autosomal recessive disorder characterized by an inability to perceive noxious stimuli despite intact tactile sensation and cognition. CIP patients exhibit profound injuries from infancy due to absent nociceptive signaling, confirming Nav1.7’s indispensable role in human pain pathways [2] [4]. Conversely, gain-of-function mutations cause severe pain syndromes:

  • Inherited erythromelalgia (IEM): Autosomal dominant mutations (e.g., L858F, I848T) enhance Nav1.7 activation, lower activation thresholds, and slow deactivation, leading to spontaneous burning pain, erythema, and temperature sensitivity triggered by warmth or exercise [2] [4].
  • Paroxysmal extreme pain disorder (PEPD): Mutations (e.g., S241T) impair fast inactivation, causing persistent sodium currents that trigger intense rectal, ocular, or mandibular pain with autonomic symptoms [2] [4].

Table 1: Genetic Disorders Validating Nav1.7 as a Pain Target

DisorderMutation TypeFunctional ConsequenceKey Clinical Features
Congenital Insensitivity to Pain (CIP)Loss-of-function (nonsense)Nonfunctional Nav1.7 channelsAbsence of pain perception; self-mutilation; fractures
Inherited Erythromelalgia (IEM)Gain-of-function (missense)Enhanced activation; slowed deactivationBurning pain, erythema in extremities triggered by warmth
Paroxysmal Extreme Pain Disorder (PEPD)Gain-of-function (missense)Impaired fast inactivation; persistent currentSevere rectal/ocular pain; flushing; bradycardia [2] [4]

Nav1.8’s validation stems from its upregulation in neuropathies and contributions to inflammatory and neuropathic pain in rodent models. While human SCN10A mutations are less definitively linked to monogenic pain syndromes, Nav1.8 expression increases in diabetic neuropathy and chemotherapy-induced peripheral neuropathy, supporting its role in pathological pain [1] [6].

Pharmacological Validation: Funapide as a Dual Nav1.7/Nav1.8 Inhibitor

Funapide (TV-45070, XEN402) is a small-molecule inhibitor developed to target Nav1.7 and Nav1.8 for pain management. It exhibits state-dependent blockade, preferentially binding to inactivated channel states to suppress high-frequency firing in nociceptors without disrupting basal neurotransmission [3] [5] [8]. Funapide demonstrates potent subtype selectivity:

  • Nav1.7: IC₅₀ = 54 nM
  • Nav1.8: IC₅₀ = 4.8 μM
  • Selectivity over cardiac Nav1.5 (IC₅₀ = 84 nM) and neuronal Nav1.2 (IC₅₀ = 601 nM) [5] [8].

Table 2: Funapide’s Selectivity Profile Across Nav Subtypes

Nav SubtypeIC₅₀ (μM)Tissue LocalizationPhysiological Role
Nav1.70.054DRG neurons, sympathetic neuronsThreshold setting; action potential initiation
Nav1.84.8Peripheral sensory neuronsSustained firing during depolarization
Nav1.50.084Cardiac myocytesCardiac action potential conduction
Nav1.60.173CNS neurons, nodes of RanvierRapid neuronal conduction
Nav1.20.601CNS neuronsNeuronal excitability [5] [8]

Funapide’s efficacy has been evaluated in multiple pain models:

  • IEM models: Reverses hyperexcitability in DRG neurons expressing Nav1.7-L848H and alleviates mechanical allodynia in transgenic mice [5] [7].
  • Postherpetic neuralgia (PHN): Phase II trials demonstrated reductions in spontaneous pain and allodynia using topical formulations, supporting its translation for neuropathic pain [6] [10].
  • Osteoarthritis and dental pain: Early-phase trials showed analgesic potential, though efficacy was limited in later studies [6] [10].

Table 3: Clinical Development of Funapide for Pain Indications

IndicationTrial PhaseKey FindingsReference
Inherited ErythromelalgiaPhase IIReduced pain scores in mutation-positive patients [10]
Postherpetic NeuralgiaPhase IITopical formulation decreased allodynia and spontaneous pain [6]
Osteoarthritis PainPhase IIModest pain reduction vs. placebo; did not meet primary endpoint [10]
Dental PainPhase IIAnalgesic efficacy post-tooth extraction [10]

Despite promising preclinical data, Funapide’s clinical translation faced challenges, including variable efficacy across pain etiologies. Preclinical studies predominantly used acute inflammatory or genetic pain models in young rodents, while clinical trials focused on neuropathic pain in older patients with heterogeneous etiologies. This discordance may explain its limited success in later-phase trials [7] [9]. Nevertheless, Funapide established proof-of-concept for dual Nav1.7/Nav1.8 inhibition and informed next-generation inhibitors like vixotrigine and PF-05089771 [4] [9].

ConclusionNav1.7 and Nav1.8 represent genetically and pharmacologically validated targets for pain management. Their synergistic roles in nociceptor excitability provide a mechanistic rationale for dual blockade, exemplified by Funapide. While clinical outcomes underscore the complexity of translating channel inhibition into analgesia, continued refinement of subtype-specific inhibitors holds significant therapeutic promise.

Properties

CAS Number

1259933-16-8

Product Name

Funapide

IUPAC Name

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one

Molecular Formula

C22H14F3NO5

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1

InChI Key

NEBUOXBYNAHKFV-OAQYLSRUSA-N

SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6

Solubility

Soluble in DMSO, not in water

Synonyms

TV-45070; TV 45070; TV45070; XEN402; XEN-402; XEN 402; Funapide.

Canonical SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6

Isomeric SMILES

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.